N-(2-Furylmethyl)-1-(2-thienyl)ethanamine
Overview
Description
N-(2-Furylmethyl)-1-(2-thienyl)ethanamine is an organic compound that features both a furan and a thiophene ring in its structure. These heterocyclic rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it an interesting subject for research in organic chemistry and related fields.
Mechanism of Action
Target of Action
The compound contains a2-thienyl group , which is a common moiety in various bioactive compounds and may interact with multiple biological targets.
Result of Action
Compounds containing2-thienyl and 2-furyl groups have been studied for their potential in photoinduced electron transfer (PET) processes , suggesting that N-(2-Furylmethyl)-1-(2-thienyl)ethanamine may have similar properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-1-(2-thienyl)ethanamine typically involves the reaction of 2-furylmethylamine with 2-thiophenecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-1-(2-thienyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include acidic or basic catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Furylmethyl)-1-(2-thienyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furylmethyl)-1-(2-thienyl)propanamine
- N-(2-Furylmethyl)-1-(2-thienyl)butanamine
- N-(2-Furylmethyl)-1-(2-thienyl)pentanamine
Uniqueness
N-(2-Furylmethyl)-1-(2-thienyl)ethanamine is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-thiophen-2-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-9(11-5-3-7-14-11)12-8-10-4-2-6-13-10/h2-7,9,12H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIPFHCUDCASAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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